Butan-2-yl 2-sulfanylacetate

Description

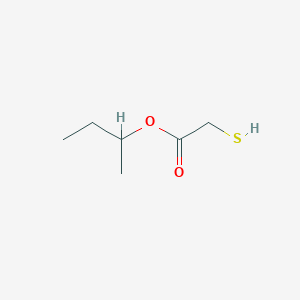

Butan-2-yl 2-sulfanylacetate is an ester compound featuring a branched butan-2-yl alcohol moiety esterified with 2-sulfanylacetic acid. The sulfanyl (-SH) group confers nucleophilic reactivity, making it a candidate for applications in organic synthesis, biochemical studies, or as a precursor for bioactive molecules.

Properties

CAS No. |

16849-96-0 |

|---|---|

Molecular Formula |

C6H12O2S |

Molecular Weight |

148.23 g/mol |

IUPAC Name |

butan-2-yl 2-sulfanylacetate |

InChI |

InChI=1S/C6H12O2S/c1-3-5(2)8-6(7)4-9/h5,9H,3-4H2,1-2H3 |

InChI Key |

SHCXYFWPWOFPFI-UHFFFAOYSA-N |

SMILES |

CCC(C)OC(=O)CS |

Canonical SMILES |

CCC(C)OC(=O)CS |

Synonyms |

2-Mercaptoacetic acid sec-butyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Stereochemical Sensitivity: Enantiomers of butan-2-yl esters (e.g., EFETOV-S-5 vs. EFETOV-S-S-5) demonstrate that minor stereochemical changes can drastically alter biological activity . This suggests that the R/S configuration of this compound could similarly impact its reactivity or efficacy.

- Functional Group Trade-offs : Sulfanyl groups offer nucleophilicity for thiol-based reactions, while sulfinyl or chlorinated groups prioritize stability and target specificity.

- Alkyl Chain Engineering : Branched esters like butan-2-yl may optimize pharmacokinetic properties (e.g., reduced volatility, enhanced membrane permeability) compared to linear-chain analogs.

Q & A

Q. What is the standard synthetic route for preparing enantiomerically pure (2R)- and (2S)-butan-2-yl 2-sulfanylacetate derivatives?

- Methodological Answer : The synthesis involves a two-step process:

Acyl chloride formation : React (Z)-dodec-5-enoic acid with thionyl dichloride (SOCl₂) to form (Z)-dodec-5-enoyl chloride.

Esterification : Combine the acyl chloride with enantiopure (2R)- or (2S)-butan-2-ol in anhydrous benzene, using pyridine as a catalyst. The reaction is refluxed for 1 hour, followed by purification via washing with hydrochloric acid (5%) and sodium hydroxide (10%) to remove unreacted acid/alcohol. Final purification employs rotary evaporation, yielding esters with 75–85% purity (HPLC) .

Key Data : Yield and purity depend on the enantiomer used; (2S)-butan-2-ol derivatives achieved 85% purity, while (2R)-derivatives reached 75% .

Q. How can researchers validate the enantiomeric purity of synthesized butan-2-yl esters?

-

Methodological Answer : Use chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose-based columns) to separate enantiomers. Compare retention times with racemic standards. For quantitative analysis, integrate peak areas and calculate enantiomeric excess (e.e.) using the formula:

Purity thresholds >95% are recommended for biological testing to minimize confounding variables in field experiments .

Advanced Research Questions

Q. Why do structural modifications, such as acyl chain length, significantly alter the biological activity of butan-2-yl esters in Zygaenidae species?

- Methodological Answer :

Activity depends on chain length and double-bond position in the acyl group. For example:

- Effective : (Z)-dodec-5-enoate esters (C12 chain) attracted Jordanita notata and Adscita geryon males .

- Ineffective : (Z)-hexadec-9-enoate esters (C16 chain) showed no attraction despite similar synthesis protocols . Hypothesis : Species-specific pheromone receptors may require precise chain length and unsaturation patterns for binding. Test this via molecular docking simulations using homology models of Zygaenidae olfactory receptors.

Q. How can contradictions between laboratory synthesis yields and field efficacy be resolved?

- Methodological Answer :

Case Study : Despite 85% HPLC purity, EFETOV-S-S-5(85) showed variable attraction rates in field trials .

Resolution Strategies :

- Impact of minor impurities : Use gas chromatography-mass spectrometry (GC-MS) to identify trace contaminants (e.g., unreacted alcohol or acid) that may inhibit receptor binding.

- Environmental factors : Conduct controlled microhabitat trials to isolate variables like temperature, humidity, and competing pheromones.

- Dose-response analysis : Test attractant efficacy across a concentration gradient (e.g., 10–100 µl/lure) to identify optimal thresholds .

Q. What experimental designs are optimal for field-testing pheromone analogs in ecologically diverse regions?

- Methodological Answer :

Recommended Protocol :

- Trap design : Use Delta traps with sticky layers and rubber dispensers loaded with 50 µl of ester .

- Controls : Include (a) positive controls (e.g., EFETOV-2 racemic mixture) and (b) negative controls (empty dispensers) .

- Statistical analysis : Apply generalized linear mixed models (GLMMs) to account for spatial/temporal variability in insect populations. Field Results : In Crimea, EFETOV-S-5 achieved 70% attraction efficacy for Jordanita notata, while EFETOV-S-S-5 attracted Adscita geryon at 65% efficacy .

Key Research Challenges

- Stereochemical Specificity : The (2S)-enantiomer of butan-2-yl esters shows species-selective activity, suggesting receptor binding is stereospecific .

- Synthetic Scalability : Low yields of enantiopure esters (≤85%) highlight the need for improved catalysts (e.g., enzymatic esterification).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.